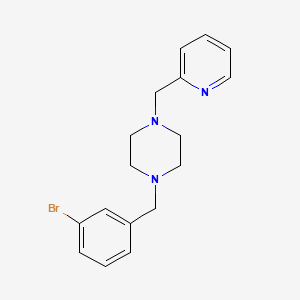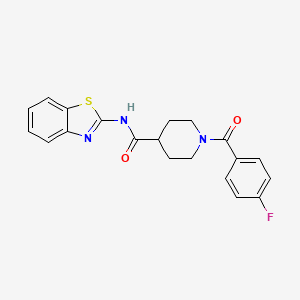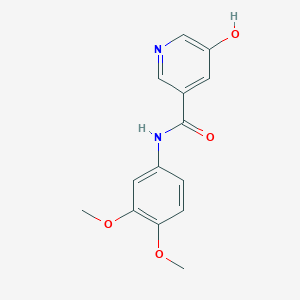
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine exerts its pharmacological effects by interacting with various receptors in the brain, including the serotonin 5-HT1A, dopamine D2, and α2-adrenergic receptors. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to modulate the activity of various ion channels, including the NMDA and GABA receptors.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Furthermore, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to modulate the activity of various enzymes, including monoamine oxidase (MAO) and phosphodiesterase (PDE).
实验室实验的优点和局限性
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its pharmacological effects have been well characterized. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to have a good safety profile in animal studies. However, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been well characterized. Furthermore, the effects of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine may vary depending on the experimental conditions.
未来方向
There are several future directions for 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine research. One potential application of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is in the treatment of depression and anxiety disorders. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another potential application of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is in the treatment of schizophrenia. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antipsychotic effects in animal studies, and further research is needed to determine its efficacy in humans. Furthermore, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to increase the expression of neurotrophic factors, which may have neuroprotective effects. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine.
合成方法
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine can be synthesized through the reaction between 1-(3-bromobenzyl)piperazine and 2-pyridinemethanol. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine can be improved by optimizing the reaction conditions.
科学研究应用
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been investigated for its ability to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-16-5-3-4-15(12-16)13-20-8-10-21(11-9-20)14-17-6-1-2-7-19-17/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYRXPQDJSBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)
![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)



![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)

![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)

![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)